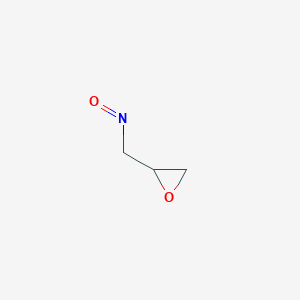

2-(Nitrosomethyl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

669051-85-8 |

|---|---|

Molecular Formula |

C3H5NO2 |

Molecular Weight |

87.08 g/mol |

IUPAC Name |

2-(nitrosomethyl)oxirane |

InChI |

InChI=1S/C3H5NO2/c5-4-1-3-2-6-3/h3H,1-2H2 |

InChI Key |

YUSLMKRQIPVEMU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CN=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(Nitrosomethyl)oxirane: A Review of Potential Pathways

Absence of Direct Synthesis in Current Literature

A comprehensive review of peer-reviewed scientific literature and chemical databases reveals no specific, documented synthesis pathway for the target molecule, 2-(Nitrosomethyl)oxirane. This suggests that the compound may be novel or has not been synthesized and characterized to date. However, based on established principles of organic chemistry, several hypothetical pathways can be proposed. These theoretical routes are derived from known reactions for forming epoxides and introducing nitroso groups.

This technical guide will, therefore, focus on these potential synthetic strategies. It is important to note that the experimental conditions and yields provided are based on analogous reactions and would require optimization and verification for the synthesis of this compound.

Hypothetical Synthesis Pathways

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound:

-

Epoxidation of a Nitrosoalkene: This pathway involves the formation of the oxirane ring from a suitable nitroso-containing alkene precursor.

-

Nitrosation of a Pre-formed Oxirane: This approach involves the introduction of the nitroso group onto a methyl-substituted oxirane.

Pathway 1: Epoxidation of 3-Nitroso-1-propene

This pathway commences with the synthesis of the precursor, 3-nitroso-1-propene, followed by its epoxidation.

Experimental Protocols

Step 1a: Synthesis of 3-Bromo-1-propene (Allyl Bromide)

This is a commercially available starting material.

Step 1b: Synthesis of 3-Nitroso-1-propene

The synthesis of C-nitroso compounds can be achieved through various methods, including the addition of nitrosyl halides to alkenes or the oxidation of corresponding hydroxylamines.[1] A plausible method for synthesizing 3-nitroso-1-propene would be the reaction of a suitable precursor with a nitrosating agent.

-

Reaction: A potential, though not explicitly documented, route could involve the reaction of an organometallic precursor with a nitrosylating agent.

Step 1c: Epoxidation of 3-Nitroso-1-propene

The epoxidation of alkenes is a well-established reaction in organic synthesis.[2] Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.[2][3]

-

Proposed Protocol:

-

Dissolve 3-nitroso-1-propene in a suitable inert solvent, such as dichloromethane (DCM) or chloroform.

-

Cool the solution in an ice bath to 0 °C.

-

Add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualization of Pathway 1

References

The Dual Threat: A Technical Guide to the Presumed Mechanism of Action of 2-(Nitrosomethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Introduction

N-nitroso compounds and epoxides are two classes of chemicals that have been extensively studied for their roles in carcinogenesis and toxicity.[1][2] N-nitroso compounds are known pro-carcinogens that require metabolic activation to exert their genotoxic effects, primarily through DNA alkylation.[3][4][5] Epoxides, on the other hand, are direct-acting electrophiles that can react with a variety of cellular macromolecules due to the inherent strain of their three-membered ring structure.[6][7] The molecule 2-(Nitrosomethyl)oxirane contains both of these critical functional groups, suggesting a multifaceted mechanism of action that could lead to enhanced biological activity. This guide will dissect the probable mechanistic pathways of this compound based on the known chemistry and biology of its constituent parts.

Proposed Mechanism of Action

The biological activity of this compound is likely driven by a dual mechanism involving both the N-nitrosomethyl group and the oxirane ring. These two moieties can act independently but synergistically to induce cellular damage, particularly to DNA.

The N-Nitrosomethyl Moiety: Metabolic Activation and DNA Alkylation

The N-nitrosomethyl group is a classic feature of many potent N-nitrosamine carcinogens.[8] These compounds are not directly reactive but are activated by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[3][9]

Metabolic Activation: The proposed metabolic activation pathway for the N-nitrosomethyl group of this compound involves α-hydroxylation, a common metabolic route for N-nitrosamines.[3][10] This enzymatic oxidation would lead to the formation of an unstable α-hydroxy nitrosamine intermediate. This intermediate would then spontaneously decompose to yield a highly reactive methyldiazonium ion, which is a potent methylating agent.[3][11]

Cellular Targets and DNA Adducts: The primary cellular target for the methyldiazonium ion is DNA.[1][12] This electrophile can attack nucleophilic centers on DNA bases, leading to the formation of various DNA adducts. The most common and mutagenic of these adducts are formed at the O6-position of guanine (O6-methylguanine), as well as at the N7-position of guanine and the N3-position of adenine.[4][5] The formation of O6-methylguanine is particularly significant as it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations, a hallmark of the mutagenicity of many alkylating agents.[5][13]

The Oxirane Moiety: Direct Electrophilic Attack

The oxirane (epoxide) ring is an inherently reactive electrophile due to significant ring strain.[2][14] Unlike the N-nitrosomethyl group, the oxirane moiety does not require metabolic activation to react with cellular nucleophiles.[6]

Reactivity and Cellular Targets: The electrophilic carbons of the epoxide ring are susceptible to nucleophilic attack by various biological macromolecules, including proteins, lipids, and, most critically, DNA.[2][6] The ring-opening reaction can proceed via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom.[7][15] In the context of DNA, the N7-position of guanine is a primary site of adduction by epoxides.[6]

Biological Consequences: The formation of bulky DNA adducts by the oxirane ring can distort the DNA helix, interfering with DNA replication and transcription. If not repaired, these adducts can lead to mutations and are a potential source of genotoxicity.[6]

Data Presentation: Summary of Expected Biological Effects

While no specific quantitative data for this compound is available, the following tables summarize the expected types of DNA adducts and general toxicity profiles based on studies of related N-nitroso compounds and epoxides.

Table 1: Potential DNA Adducts Formed by this compound

| Functional Group | Reactive Intermediate | Major DNA Adducts | Potential Mutagenic Consequence |

| N-Nitrosomethyl | Methyldiazonium ion | O6-Methylguanine, N7-Methylguanine, N3-Methyladenine | G:C to A:T transitions |

| Oxirane | (Direct-acting) | N7-(2-hydroxy-propyl)-guanine and other adducts at N7- and O6-positions of guanine and N3-position of adenine | Transversions and other mutations |

Table 2: General Toxicity Profile of Epoxides

| Endpoint | Observation | Reference |

| Acute Toxicity | Varies depending on the specific epoxide; can be toxic by inhalation, ingestion, and dermal contact. | [2] |

| Mutagenicity | Many epoxides are mutagenic in bacterial and mammalian cell assays. | [6] |

| Carcinogenicity | Some epoxides are classified as carcinogenic to animals and are reasonably anticipated to be human carcinogens. | [16] |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that could be employed.

In Vitro Metabolism and DNA Adduct Formation

Objective: To determine if this compound is metabolized by liver enzymes to an active DNA alkylating agent and to identify the resulting DNA adducts.

Methodology:

-

Microsomal Incubation:

-

Prepare liver microsomes from rodents (e.g., rats) or human liver S9 fractions.

-

Incubate this compound (at varying concentrations) with the microsomal preparation in the presence of an NADPH-generating system (to support CYP450 activity) and calf thymus DNA.

-

Incubations should be carried out at 37°C for a specified time (e.g., 60 minutes).

-

Control incubations should be performed without the NADPH-generating system to assess the contribution of direct-acting mechanisms.

-

-

DNA Isolation and Hydrolysis:

-

Following incubation, isolate the DNA using standard phenol-chloroform extraction and ethanol precipitation methods.

-

Hydrolyze the purified DNA to individual nucleosides or bases using enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase) or acid hydrolysis.

-

-

Adduct Analysis:

-

Analyze the DNA hydrolysates using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).

-

Synthesize authentic standards of expected DNA adducts (e.g., O6-methylguanine, N7-methylguanine, and N7-(2-hydroxy-propyl)-guanine) to confirm the identity and quantify the levels of adducts formed.

-

Mutagenicity Assay

Objective: To assess the mutagenic potential of this compound.

Methodology (Ames Test):

-

Bacterial Strains: Utilize various strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537). These strains are designed to detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation: Conduct the assay both in the presence and absence of a rat liver S9 fraction to determine if metabolic activation is required for mutagenicity.

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound on histidine-deficient agar plates.

-

Scoring: After incubation for 48-72 hours, count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

Visualizations

The following diagrams illustrate the proposed mechanistic pathways and a general experimental workflow for investigating the biological activity of this compound.

References

- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epoxide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Why are some epoxides toxic? | Filo [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Epoxides--is there a human health problem? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(Nitrosomethyl)oxirane: A Technical Guide

Disclaimer: Publicly available, experimentally determined spectroscopic data specifically for 2-(nitrosomethyl)oxirane is limited. This guide provides predicted data and general methodologies based on the analysis of analogous chemical structures, namely the oxirane ring and the nitrosamine functional group. The information herein is intended to serve as a reference for researchers, scientists, and drug development professionals in the spectroscopic analysis of this and similar compounds.

Introduction

This compound is a small molecule of interest due to its combination of a reactive epoxide ring and a potentially biologically active nitrosamine group. Understanding its structural and electronic properties through spectroscopic techniques is crucial for its characterization, reactivity studies, and potential applications in medicinal chemistry and materials science. This technical guide outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and provides generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

Due to the absence of specific experimental spectra for this compound, the following data tables are based on characteristic values for the constituent functional groups: the oxirane (epoxide) ring and the N-nitrosamine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Oxirane CH₂ | 2.5 - 3.0 | Multiplet | |

| Oxirane CH | 3.0 - 3.5 | Multiplet | |

| N-CH₂ | 3.8 - 4.5 | Singlet |

Note: The chemical shifts are approximate and can be influenced by the solvent and the electronic effects of the nitrosamine group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Oxirane CH₂ | 45 - 55 |

| Oxirane CH | 50 - 60 |

| N-CH₂ | 55 - 65 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H (alkane) stretch | 2850 - 3000 | Medium-Strong |

| C-O (epoxide) stretch (asymmetric) | ~1250 | Strong |

| Epoxide ring "breathing" | ~950 - 810 | Medium-Strong |

| N=O (nitrosamine) stretch | 1430 - 1500 | Strong |

| C-N stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value/Fragment |

| Molecular Weight (C₃H₆N₂O₂) | 102.04 g/mol |

| Molecular Ion (M⁺) | m/z 102 |

| Major Fragment Ions | [M-NO]⁺ (m/z 72), [M-CH₂NO]⁺ (m/z 57) |

Protonated nitrosamine compounds often produce diagnostic fragment ions upon tandem mass spectrometry (MS/MS). A common fragmentation pathway involves the loss of the NO radical (30 Da).[1]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. The specific parameters should be optimized for the instrument used and the nature of the sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal.

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum and integrate the signals (for ¹H NMR).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrument Setup: Place the sample in the IR beam of an FTIR spectrometer.

-

Data Acquisition: Record the interferogram and perform a Fourier transform to obtain the IR spectrum. A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). ESI is a soft ionization technique often used for analyzing nitrosamine compounds.[1]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation to generate product ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Enigmatic World of Nitrosated Oxiranes: A Technical Review of a Novel Compound Class

For Immediate Release

A Deep Dive into the Synthesis, Reactivity, and Potential Biological Significance of Bifunctional Nitrosated Oxirane Compounds

Researchers, scientists, and professionals in drug development are invited to explore a comprehensive technical guide on the chemistry of nitrosated oxirane compounds. This whitepaper delves into the theoretical and practical aspects of a unique class of molecules containing both a nitrosamine and an oxirane (epoxide) functionality. While direct experimental data on these specific bifunctional compounds is scarce in current literature, this review synthesizes the known chemistry of nitrosamines and epoxides to provide a predictive framework for their synthesis, reactivity, and potential biological implications.

The presence of both a potent electrophilic oxirane ring and a biologically active nitrosamine group within the same molecule suggests a high potential for unique chemical reactivity and significant toxicological or pharmacological effects. This guide aims to be a foundational resource for stimulating further research into this unexplored area of organic chemistry and medicinal science.

Introduction to Nitrosated Oxiranes

Nitrosated oxiranes are a class of organic molecules that possess both a nitrosamine (R₂N-N=O) functional group and an oxirane (epoxide) three-membered ring. The combination of these two functionalities is of significant interest due to their well-documented individual properties. Epoxides are highly reactive electrophiles due to their ring strain and are known to be alkylating agents, a property leveraged in both industrial applications and the mechanism of action of certain drugs. Nitrosamines are a class of compounds known for their carcinogenic and mutagenic properties, which arise from their metabolic activation to alkylating agents. The co-existence of these two moieties in a single molecule could lead to synergistic or unique biological activities.

Proposed Synthetic Methodologies

Based on the established principles of organic synthesis, several plausible pathways for the formation of nitrosated oxiranes can be proposed. These routes can be broadly categorized into two main strategies: introduction of a nitroso group onto an epoxide-containing precursor, or formation of the oxirane ring on a nitrosamine scaffold.

Pathway A: Nitrosation of Epoxide-Containing Amines

This approach involves the synthesis of a secondary amine containing an epoxide ring, followed by nitrosation. A common and versatile starting material for this purpose is epichlorohydrin.

Experimental Protocol: Synthesis of an N-(2,3-epoxypropyl) secondary amine followed by Nitrosation

-

Synthesis of N-Alkyl-N-(2,3-epoxypropyl)amine:

-

A primary amine (R-NH₂) is dissolved in a suitable solvent such as methanol or acetonitrile.

-

Epichlorohydrin (1 equivalent) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude product, an amino alcohol, is then treated with a base (e.g., sodium hydroxide) to facilitate intramolecular cyclization to the corresponding N-alkyl-N-(2,3-epoxypropyl)amine.

-

The product is purified by column chromatography.

-

-

Nitrosation of the Epoxide-Containing Secondary Amine:

-

The purified N-alkyl-N-(2,3-epoxypropyl)amine is dissolved in an acidic aqueous solution (e.g., dilute HCl).

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for 1-2 hours at 0-5 °C.

-

The product, the nitrosated oxirane, is then extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.

-

Caption: Synthetic route to nitrosated oxiranes via nitrosation of an epoxy amine.

Pathway B: Intramolecular Cyclization of α-Halo Nitrosamines

This strategy involves the formation of an α-halo nitrosamine, which can then undergo intramolecular cyclization to form the oxirane ring.

Experimental Protocol: Synthesis of an α-Halo Nitrosamine and Subsequent Cyclization

-

Synthesis of an N-Alkyl-N-(2-halo-3-hydroxypropyl)amine:

-

A primary amine (R-NH₂) is reacted with 3-chloro-1,2-propanediol in a suitable solvent.

-

The resulting amino diol is isolated and purified.

-

-

Nitrosation:

-

The amino diol is nitrosated using the procedure described in Pathway A, step 2, to yield the N-nitroso-N-(2-halo-3-hydroxypropyl)amine.

-

-

Intramolecular Cyclization:

-

The α-halo nitrosamine is treated with a non-nucleophilic base (e.g., potassium tert-butoxide) in an aprotic solvent (e.g., THF) at low temperature.

-

The base facilitates the deprotonation of the hydroxyl group, which then acts as an internal nucleophile to displace the adjacent halide, forming the oxirane ring.

-

The reaction is quenched with water, and the product is extracted and purified.

-

Caption: Synthesis of nitrosated oxiranes via intramolecular cyclization of an α-halo nitrosamine.

Pathway C: Epoxidation of Unsaturated Nitrosamines

A third potential route involves the direct epoxidation of a nitrosamine containing a carbon-carbon double bond.

Experimental Protocol: Epoxidation of an Allylic Nitrosamine

-

Synthesis of an N-Alkyl-N-allylamine:

-

A primary amine (R-NH₂) is reacted with an allyl halide (e.g., allyl bromide) to form the corresponding secondary allylic amine.

-

-

Nitrosation:

-

The N-alkyl-N-allylamine is nitrosated using the standard procedure to yield the N-nitroso-N-allylamine.

-

-

Epoxidation:

-

The unsaturated nitrosamine is dissolved in a suitable solvent (e.g., dichloromethane).

-

An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C.

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction mixture is then washed with a solution of sodium bisulfite to destroy excess peroxide, followed by sodium bicarbonate and brine.

-

The organic layer is dried and the solvent evaporated to yield the nitrosated oxirane.

-

Caption: Synthesis of nitrosated oxiranes via epoxidation of an unsaturated nitrosamine.

Predicted Reactivity and Stability

The stability of nitrosated oxiranes is a critical consideration. The presence of the electron-withdrawing nitroso group may influence the reactivity of the adjacent epoxide ring. Conversely, the strained epoxide ring could potentially affect the stability of the nitrosamine moiety.

-

Ring-Opening Reactions: The epoxide ring is expected to be susceptible to nucleophilic attack, similar to other epoxides. This could be a key reaction in their biological mechanism of action, leading to the alkylation of biological macromolecules such as DNA and proteins.

-

Decomposition: Nitrosamines are known to be sensitive to acidic conditions and UV light, which can lead to denitrosation. The stability of the nitrosamine group in the presence of the epoxide needs to be experimentally determined.

-

Intramolecular Rearrangements: The proximity of the two reactive functional groups could potentially lead to unique intramolecular rearrangement reactions under certain conditions.

Potential Biological Significance and Signaling Pathways

The biological activity of nitrosated oxiranes is likely to be dominated by their ability to act as bifunctional alkylating agents.

-

Genotoxicity: Upon metabolic activation or spontaneous decomposition, both the nitrosamine and the epoxide moieties can generate electrophilic species capable of alkylating DNA. This dual mechanism of DNA damage could lead to a high degree of mutagenicity and carcinogenicity.

-

Enzyme Inhibition: The electrophilic nature of the epoxide ring makes these compounds potential inhibitors of enzymes, particularly those with nucleophilic residues (e.g., cysteine, histidine) in their active sites.

-

Drug Development: While the inherent toxicity is a major concern, the unique reactivity of this compound class could potentially be harnessed for the development of targeted anticancer agents, provided that selectivity for cancer cells can be achieved.

Caption: Proposed signaling pathway for the biological effects of nitrosated oxiranes.

Data Presentation

As this is a theoretical review, experimental quantitative data is not available. However, the following tables provide a framework for the types of data that should be collected in future experimental studies of these compounds.

Table 1: Proposed Synthetic Yields and Reaction Conditions

| Pathway | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Predicted Yield (%) |

| A | Primary Amine, Epichlorohydrin | NaOH, NaNO₂, HCl | Methanol, Water | 0 - 25 | 12 - 26 | 40 - 70 |

| B | Primary Amine, 3-chloro-1,2-propanediol | NaNO₂, HCl, K-tert-butoxide | Water, THF | 0 - 25 | 4 - 8 | 30 - 60 |

| C | Primary Amine, Allyl Bromide | NaNO₂, HCl, m-CPBA | Water, DCM | 0 | 2 - 6 | 50 - 80 |

Table 2: Predicted Spectroscopic Data

| Compound Class | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Nitrosated Oxirane | 2.5 - 3.5 (epoxide CH, CH₂), 3.5 - 4.5 (N-CH₂) | 45 - 55 (epoxide C), 50 - 60 (N-C) | 1450 - 1480 (N-N=O), 1250 (C-O-C) | [M]⁺, [M-NO]⁺ |

Table 3: Predicted Biological Activity

| Compound | Assay | Endpoint | Predicted Value |

| Generic Nitrosated Oxirane | Ames Test (TA100) | Revertants/plate | > 1000 |

| Cytotoxicity (e.g., HeLa cells) | IC₅₀ (µM) | < 10 | |

| DNA Alkylation Assay | Adducts/10⁶ nucleotides | High |

Conclusion and Future Directions

The class of nitrosated oxirane compounds represents a scientifically intriguing and unexplored area of chemistry. This technical guide provides a theoretical foundation for their synthesis, reactivity, and potential biological significance. The proposed synthetic routes are based on well-established organic reactions and offer a starting point for the practical preparation of these molecules.

Future research should focus on the successful synthesis and characterization of nitrosated oxiranes. Subsequent studies should investigate their stability under various conditions and their reactivity with biologically relevant nucleophiles. In vitro and in vivo studies will be crucial to determine their toxicological profile and to explore any potential therapeutic applications. The development of analytical methods for the detection of these compounds will also be essential, particularly if they are identified as potential environmental or metabolic products. The exploration of this novel class of bifunctional compounds promises to yield valuable insights into chemical reactivity and biological activity.

An In-depth Technical Guide on the Hypothetical Molecule: 2-(Nitrosomethyl)oxirane

Disclaimer: Extensive searches of chemical literature and databases did not yield any specific information regarding the discovery, synthesis, or properties of a compound named "2-(Nitrosomethyl)oxirane." Therefore, this guide presents a theoretical exploration of its potential synthesis, reactivity, and historical context based on the well-established chemistry of its constituent functional groups: the oxirane (epoxide) ring and the C-nitroso group. All experimental protocols, quantitative data, and signaling pathways are hypothetical and intended for illustrative purposes for researchers and drug development professionals.

Introduction and Historical Context

While "this compound" itself is not documented, the history of its core components, oxiranes and nitroso compounds, is rich and dates back to the 19th century.

The Discovery of Oxiranes (Epoxides): The first synthesis of an epoxide, ethylene oxide, is credited to Charles-Adolphe Wurtz in 1859, who prepared it by treating 2-chloroethanol with a base. The highly strained three-membered ring of epoxides makes them reactive intermediates, a property that was recognized early on and has been extensively utilized in organic synthesis. The development of stereoselective epoxidation methods, such as the Sharpless epoxidation in the 1980s, revolutionized the synthesis of chiral molecules.

The History of C-Nitroso Compounds: The synthesis of the first C-nitroso compound, nitrosobenzene, was reported by Adolf von Baeyer in 1874 from the reaction of diphenylmercury with nitrosyl bromide.[1] Historically, the synthesis of aliphatic nitroso compounds proved challenging due to their propensity to dimerize or isomerize to oximes.[1][2] Significant progress in their preparation came with methods involving the oxidation of primary amines and the addition of nitrosyl halides to alkenes.[1] Nitroso compounds are known for their distinctive blue or green color in their monomeric form and their diverse reactivity, including participation in cycloaddition and ene reactions.

Hypothetical Synthesis of this compound

Based on established synthetic methodologies for epoxides and nitroso compounds, several plausible routes for the synthesis of this compound can be proposed.

Pathway A: Epoxidation of a Nitrosoalkene

This pathway would involve the synthesis of a suitable nitroso-containing alkene followed by epoxidation.

Step 1: Synthesis of 3-Nitroso-1-propene. A potential precursor, 3-nitroso-1-propene, could theoretically be synthesized via the oxidation of allylamine.

Step 2: Epoxidation. The resulting 3-nitroso-1-propene could then be subjected to epoxidation. Due to the potential for the nitroso group to be oxidized, a mild and selective epoxidizing agent would be required.

Hypothetical Experimental Protocol: Epoxidation of 3-Nitroso-1-propene

-

Materials: 3-Nitroso-1-propene, dimethyldioxirane (DMDO) solution in acetone, acetone (anhydrous), round-bottom flask, magnetic stirrer.

-

Procedure:

-

A solution of 3-nitroso-1-propene (1.0 mmol) in anhydrous acetone (10 mL) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).

-

A pre-cooled solution of dimethyldioxirane (1.2 mmol) in acetone is added dropwise to the stirred solution of the nitrosoalkene over 15 minutes.

-

The reaction mixture is stirred at 0 °C for an additional 2 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure at low temperature to avoid decomposition of the product.

-

The crude product is purified by flash chromatography on silica gel using a non-polar eluent system.

-

Pathway B: Nitrosation of a Pre-formed Epoxide

This alternative route would involve the introduction of the nitroso group onto a molecule that already contains the oxirane ring.

Step 1: Synthesis of 2-(iodomethyl)oxirane. This starting material can be readily prepared from epichlorohydrin by reaction with sodium iodide.

Step 2: Nucleophilic Substitution with a Nitroso Synthon. The iodomethyl group could then undergo nucleophilic substitution with a suitable "nitrosomethyl" anion equivalent. However, the direct generation and use of such a nucleophile is challenging. A more plausible approach would be a multi-step sequence.

Predicted Reactivity and Potential Biological Significance

The reactivity of the hypothetical this compound would be dictated by the interplay of the electrophilic oxirane ring and the reactive nitroso group.

-

Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack under both acidic and basic conditions, leading to the formation of 1,2-disubstituted products.

-

Reactions of the Nitroso Group: The nitroso group could undergo dimerization to form an azodioxy compound, tautomerize to an oxime if an alpha-proton is available (not the case here), or participate in cycloaddition reactions.

-

Potential Biological Activity: Both epoxides and nitroso compounds are known to be biologically active, often through alkylation of biological macromolecules. Therefore, this compound could potentially exhibit cytotoxic or mutagenic properties.

Quantitative Data (Hypothetical)

As this molecule has not been synthesized, no experimental quantitative data is available. The following table presents hypothetical data that would be relevant to characterize the compound.

| Property | Hypothetical Value | Method of Determination (Proposed) |

| Molecular Formula | C3H5NO2 | |

| Molecular Weight | 87.08 g/mol | |

| Appearance | Blue or green liquid (monomer) | Visual Inspection |

| Boiling Point | ~ 80-90 °C (with decomposition) | Distillation under reduced pressure |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.0-4.2 (m, 2H, -CH₂-NO), 3.1-3.3 (m, 1H, -CH-O), 2.8-3.0 (m, 2H, -CH₂-O) | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 65-70 (-CH₂-NO), 50-55 (-CH-O), 45-50 (-CH₂-O) | Nuclear Magnetic Resonance Spectroscopy |

| Infrared (IR, neat) | ν 2950-3050 (C-H), 1600-1650 (N=O), 1250 (C-O-C) cm⁻¹ | Infrared Spectroscopy |

| Mass Spectrometry (EI) | m/z 87 (M⁺), 57 (M⁺ - NO) | Mass Spectrometry |

Visualizations

Hypothetical Synthetic Pathways

References

Theoretical and Computational Insights into 2-(Nitrosomethyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry of 2-(nitrosomethyl)oxirane, a molecule of interest for its potential reactivity and biological activity. Due to the limited direct experimental and computational data on this specific compound, this document leverages findings from analogous substituted oxiranes and nitroso compounds to predict its properties and reactivity. This guide covers its anticipated electronic structure, spectroscopic characteristics, and potential reaction pathways, particularly focusing on the interplay between the strained oxirane ring and the reactive nitrosomethyl group. Detailed computational methodologies and potential experimental protocols are presented to facilitate further research and application in fields such as drug discovery and materials science.

Introduction

This compound is a small heterocyclic compound featuring a strained three-membered oxirane ring and a nitrosomethyl substituent. The combination of these two functional groups suggests a rich and complex chemical behavior. The high ring strain of the epoxide (approximately 25 kcal/mol) makes it susceptible to ring-opening reactions, while the nitroso group is known for its diverse reactivity and role in biological systems.[1] This guide aims to provide a foundational understanding of the molecule's properties through theoretical and computational modeling, offering insights that can guide future experimental investigations.

Predicted Molecular and Electronic Structure

The structural and electronic properties of this compound can be inferred from computational studies on parent oxirane and related substituted epoxides.[2]

Geometrical Parameters

Quantum chemical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), can provide optimized geometries. Key predicted structural parameters are summarized in Table 1. The C-C and C-O bond lengths within the oxirane ring are expected to be slightly elongated compared to unstrained ethers due to ring strain. The C-N and N=O bond lengths of the nitrosomethyl group will be influenced by the electron-withdrawing nature of the oxirane ring.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value (Å) | Predicted Value (°) |

| C1-C2 Bond Length | 1.47 | |

| C1-O Bond Length | 1.44 | |

| C2-O Bond Length | 1.44 | |

| C2-C3 Bond Length | 1.51 | |

| C3-N Bond Length | 1.48 | |

| N=O Bond Length | 1.21 | |

| C1-O-C2 Bond Angle | 61.5 | |

| O-C1-C2 Bond Angle | 59.25 | |

| O-C2-C1 Bond Angle | 59.25 | |

| O-C2-C3 Bond Angle | 118.0 | |

| C1-C2-C3 Bond Angle | 119.5 | |

| C2-C3-N Bond Angle | 110.0 | |

| C3-N=O Bond Angle | 115.0 |

Note: These values are estimations based on typical bond lengths and angles for similar functional groups and require verification through specific computational studies on this compound.

Electronic Properties

The electronic properties, including orbital energies and charge distribution, are crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) is likely to be localized on the nitrosomethyl group and the oxygen atom of the oxirane, while the lowest unoccupied molecular orbital (LUMO) is expected to be associated with the C-N-O moiety and the antibonding orbitals of the strained C-C and C-O bonds of the ring. The electrostatic potential map would likely show a region of negative potential around the oxygen atom of the nitroso group and the oxirane ring, indicating susceptibility to electrophilic attack, and positive potential around the ring carbons, suggesting vulnerability to nucleophilic attack.

Computational Methodology

Quantum Chemical Calculations

For accurate prediction of the properties of this compound, the following computational protocol is recommended:

-

Geometry Optimization and Vibrational Frequencies:

-

Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP or a more modern functional like ωB97X-D.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) or def2-TZVP, is recommended for accurate results.

-

Procedure: Perform a full geometry optimization without any symmetry constraints. Following optimization, a frequency calculation should be performed to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

-

Electronic Structure Analysis:

-

Method: Utilize the optimized geometry to perform single-point energy calculations.

-

Analysis: Calculate and visualize molecular orbitals (HOMO, LUMO), electron density, and electrostatic potential maps. Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and bonding interactions.

-

-

Reaction Pathway Modeling:

-

Method: To study reaction mechanisms, such as ring-opening, transition state searches (e.g., using the Berny algorithm or a quadratic synchronous transit approach) should be conducted.

-

Procedure: Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation should be performed to verify that the transition state connects the desired reactants and products.

-

Predicted Reactivity and Reaction Pathways

The dual functionality of this compound suggests several potential reaction pathways.

Oxirane Ring-Opening Reactions

The strained oxirane ring is prone to nucleophilic and electrophilic ring-opening reactions.

-

Nucleophilic Ring-Opening: Nucleophiles can attack either of the ring carbons, leading to the opening of the epoxide.[3][4] The regioselectivity of the attack will depend on the nature of the nucleophile and the reaction conditions (acidic or basic). Under basic or neutral conditions, the attack is likely to occur at the less substituted carbon (C1) via an SN2 mechanism. Under acidic conditions, the reaction may proceed via a more SN1-like mechanism with the nucleophile attacking the more substituted carbon (C2) due to the stabilization of the partial positive charge.

-

Electrophilic Ring-Opening: Lewis or Brønsted acids can catalyze the ring-opening by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.[5]

Reactivity of the Nitrosomethyl Group

The nitrosomethyl group can undergo various reactions, including reduction, oxidation, and acting as a nitric oxide (NO) donor.[6] The proximity of the oxirane ring may influence the reactivity of this group.

-

Dimerization: C-nitroso compounds are known to exist in equilibrium with their dimeric azodioxy forms.[6] The monomer is typically favored at higher temperatures or in dilute solutions.

-

Radical Reactions: The C-N bond can undergo homolytic cleavage to generate a methyl radical and nitric oxide. This property is of significant interest in drug development, as NO is a crucial signaling molecule in various physiological processes.

-

Rearrangement: Aliphatic nitroso compounds can rearrange to the corresponding oximes.[7]

Potential Synthesis

While a specific synthesis for this compound is not reported, plausible synthetic routes can be proposed based on established methods for the synthesis of substituted oxiranes and nitroso compounds.

Epoxidation of a Nitrosoalkene

One potential route involves the epoxidation of a suitable nitrosoalkene precursor using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[8][9]

Intramolecular Cyclization

Another approach could involve the intramolecular cyclization of a halohydrin containing a nitrosomethyl group.[1][8] Treatment of this precursor with a base would induce an intramolecular Williamson ether synthesis to form the oxirane ring.

Table 2: Comparison of Potential Synthetic Routes

| Synthetic Route | Precursor | Reagents | Key Features |

| Epoxidation | Nitrosoalkene | Peroxy acid (e.g., m-CPBA) | Direct formation of the oxirane ring.[8][9] |

| Intramolecular Cyclization | Halohydrin with a nitrosomethyl group | Base (e.g., NaOH) | Intramolecular SN2 reaction.[1][8] |

Potential Biological Activity and Signaling Pathways

Given the presence of the nitroso group, this compound could exhibit biological activity, primarily as a potential nitric oxide (NO) donor.[6][10] NO is a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The release of NO could be triggered by enzymatic or non-enzymatic processes.

The oxirane ring could also contribute to biological activity through covalent modification of biological macromolecules such as proteins and nucleic acids via nucleophilic attack from residues like cysteine or histidine.

Conclusion and Future Directions

This technical guide has provided a theoretical and computational framework for understanding the properties and reactivity of this compound. While direct experimental data is lacking, the analysis of analogous compounds provides valuable insights into its potential structure, reactivity, and biological significance. Future research should focus on the synthesis and experimental characterization of this molecule to validate the theoretical predictions presented here. Computational studies employing the methodologies outlined in this guide will be instrumental in elucidating its reaction mechanisms and potential as a therapeutic agent or a versatile chemical intermediate. The interplay between the strained oxirane ring and the reactive nitrosomethyl group presents a compelling area for further investigation with potential applications in medicinal chemistry and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and computational study of the ring opening of tricyclic oxanorbornenes to polyhydro isoindole phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxirane synthesis methods [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

Reactivity of 2-(Nitrosomethyl)oxirane with Various Nucleophiles: A Predictive Technical Guide

Introduction

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile synthetic intermediates due to the inherent ring strain of the oxirane moiety, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles.[1][2] The substitution pattern on the oxirane ring significantly influences the regioselectivity and stereoselectivity of these reactions.[3][4] This guide focuses on the predicted reactivity of 2-(nitrosomethyl)oxirane, a molecule featuring both a reactive epoxide ring and a nitrosomethyl substituent. The electronic and steric effects of the nitrosomethyl group are expected to play a crucial role in directing the outcome of nucleophilic attack.

Predicted Reactivity and Regioselectivity

The ring-opening of epoxides can be catalyzed by either acid or base, and the regiochemical outcome is highly dependent on the reaction conditions.[4][5]

2.1. Base-Catalyzed/Nucleophilic Conditions

Under basic or neutral conditions, the ring-opening of epoxides proceeds via a direct SN2 mechanism.[6][7] In this scenario, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. For this compound, the C3 carbon (the carbon of the methyl group is C1, the adjacent oxirane carbon is C2, and the terminal oxirane carbon is C3) is less substituted than the C2 carbon, which is attached to the nitrosomethyl group. Therefore, nucleophilic attack is predicted to occur predominantly at the C3 position.

The nitrosomethyl group is electron-withdrawing, which could potentially increase the electrophilicity of the adjacent C2 carbon. However, in an SN2 reaction, steric hindrance is generally the dominant factor in determining the site of attack on an epoxide.[8]

2.2. Acid-Catalyzed Conditions

In the presence of an acid, the epoxide oxygen is first protonated, forming a more reactive oxonium ion.[5][9] The subsequent nucleophilic attack exhibits a mechanism with characteristics of both SN1 and SN2 reactions.[8] There is a buildup of partial positive charge on the epoxide carbons, and the more stable carbocation is favored. The C2 carbon, being secondary and adjacent to an electron-withdrawing group, might be slightly destabilized. However, if the nitrosomethyl group can participate in some form of resonance stabilization of a partial positive charge, or if the transition state has significant SN1 character, attack at the more substituted C2 carbon could be favored.[10]

Given the electron-withdrawing nature of the nitroso group, it is more likely to destabilize a neighboring carbocation. Therefore, even under acidic conditions, attack at the less substituted C3 position might still be the major pathway, although a mixture of regioisomers could be expected.[8]

Reactions with Specific Nucleophiles

3.1. Reaction with Amines (Aminolysis)

The reaction of epoxides with amines is a common method for the synthesis of β-amino alcohols. This reaction typically proceeds under neutral or base-catalyzed conditions and follows an SN2 pathway, with the amine attacking the less hindered carbon.[7]

Predicted Outcome: Primary and secondary amines are expected to react with this compound at the C3 position to yield the corresponding 1-amino-3-(nitrosomethyl)propan-2-ol derivatives.

Table 1: Predicted Products from the Reaction of this compound with Various Amines

| Nucleophile (Amine) | Predicted Major Product |

| Ammonia (NH₃) | 1-Amino-3-(nitrosomethyl)propan-2-ol |

| Methylamine (CH₃NH₂) | 1-(Methylamino)-3-(nitrosomethyl)propan-2-ol |

| Diethylamine ((C₂H₅)₂NH) | 1-(Diethylamino)-3-(nitrosomethyl)propan-2-ol |

| Aniline (C₆H₅NH₂) | 1-(Phenylamino)-3-(nitrosomethyl)propan-2-ol |

3.2. Reaction with Thiols (Thiolysis)

Thiols are potent nucleophiles and readily open epoxide rings, usually under basic conditions, to form β-hydroxy sulfides.[11][12][13] Similar to amines, the reaction is expected to follow an SN2 mechanism.

Predicted Outcome: Thiols are predicted to attack the C3 carbon of this compound to afford 1-(alkylthio)-3-(nitrosomethyl)propan-2-ol or 1-(arylthio)-3-(nitrosomethyl)propan-2-ol.

Table 2: Predicted Products from the Reaction of this compound with Various Thiols

| Nucleophile (Thiol) | Predicted Major Product |

| Methanethiol (CH₃SH) | 1-(Methylthio)-3-(nitrosomethyl)propan-2-ol |

| Ethanethiol (C₂H₅SH) | 1-(Ethylthio)-3-(nitrosomethyl)propan-2-ol |

| Thiophenol (C₆H₅SH) | 1-(Phenylthio)-3-(nitrosomethyl)propan-2-ol |

3.3. Reaction with Alcohols and Water (Alcoholysis/Hydrolysis)

The reaction of epoxides with alcohols or water generally requires acid catalysis to proceed at a reasonable rate, as these are weaker nucleophiles.[14][15] As discussed, the regioselectivity under acidic conditions can be complex. However, for a primary/secondary substituted epoxide, attack at the primary carbon is often favored.[8]

Predicted Outcome: In the presence of an acid catalyst, alcohols and water are predicted to react with this compound, likely with a preference for attack at the C3 position, yielding 1-alkoxy-3-(nitrosomethyl)propan-2-ols or 3-(nitrosomethyl)propane-1,2-diol, respectively.

Table 3: Predicted Products from the Acid-Catalyzed Reaction of this compound with Alcohols and Water

| Nucleophile | Predicted Major Product |

| Water (H₂O) | 3-(Nitrosomethyl)propane-1,2-diol |

| Methanol (CH₃OH) | 1-Methoxy-3-(nitrosomethyl)propan-2-ol |

| Ethanol (C₂H₅OH) | 1-Ethoxy-3-(nitrosomethyl)propan-2-ol |

Experimental Protocols (Generic)

The following are generic experimental protocols for the ring-opening of epoxides. These should be adapted and optimized for the specific case of this compound. Caution: Nitrosamines are often carcinogenic; appropriate safety precautions must be taken.

4.1. General Procedure for Aminolysis (Base-Catalyzed)

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or THF) is added the amine (1.0-1.2 eq).

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired β-amino alcohol.

4.2. General Procedure for Thiolysis (Base-Catalyzed)

-

To a solution of the thiol (1.1 eq) in a suitable solvent (e.g., methanol or ethanol) is added a base such as sodium hydroxide or sodium methoxide (1.1 eq).

-

The solution is stirred for 15-30 minutes at room temperature to form the thiolate.

-

This compound (1.0 eq) is added, and the reaction mixture is stirred at room temperature or gently heated.

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

4.3. General Procedure for Alcoholysis (Acid-Catalyzed)

-

To a solution of this compound (1.0 eq) in the corresponding alcohol as the solvent is added a catalytic amount of a strong acid (e.g., H₂SO₄, HCl, or a Lewis acid like BF₃·OEt₂).

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is neutralized with a weak base (e.g., saturated aqueous sodium bicarbonate solution).

-

The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Visualizations

Caption: Predicted reaction pathways for this compound.

Caption: General experimental workflow for epoxide ring-opening.

Conclusion

While specific experimental data for the reactivity of this compound is lacking, a predictive analysis based on established principles of epoxide chemistry provides a strong foundation for future research. Under basic or neutral conditions with strong nucleophiles such as amines and thiols, regioselective attack at the less sterically hindered C3 position is anticipated to be the dominant pathway, proceeding via an SN2 mechanism. Under acid-catalyzed conditions with weaker nucleophiles like alcohols and water, the regioselectivity is less certain, though attack at the C3 position is still predicted to be favored due to the electronic properties of the nitrosomethyl substituent. The provided generic protocols and predictive models serve as a valuable starting point for the practical investigation of this potentially useful, yet uncharacterized, synthetic building block. Experimental verification is essential to confirm these predictions and to fully elucidate the reactivity profile of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]

- 3. Comprehensive Theoretical Investigation on the Regioselectivity i...: Ingenta Connect [ingentaconnect.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. research.utwente.nl [research.utwente.nl]

- 13. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. jsynthchem.com [jsynthchem.com]

Potential Biological Activity of 2-(Nitrosomethyl)oxirane: A Hypothetical Technical Guide

Disclaimer: The following technical guide is a hypothetical exploration of the potential biological activity of 2-(Nitrosomethyl)oxirane. As of the latest literature search, no specific experimental data for this compound has been published. The information presented herein is extrapolated from the known chemical properties and biological activities of its constituent functional groups: the nitrosamine moiety and the oxirane ring. This document is intended for an audience of researchers, scientists, and drug development professionals as a framework for potential future investigation.

Introduction

This compound is a small molecule featuring two highly reactive functional groups: a nitrosamine and an epoxide (oxirane). Both of these moieties are well-documented electrophiles with known toxicological and pharmacological activities. The presence of both groups on a single small molecule suggests a high potential for significant biological activity, primarily through covalent modification of biological macromolecules. This guide outlines the putative mechanisms of action, potential cytotoxic and genotoxic effects, and proposes experimental workflows for the investigation of this novel compound.

Putative Mechanism of Action

The biological activity of this compound is likely dominated by its electrophilic nature. Two primary mechanisms are proposed:

-

Alkylation via the Oxirane Ring: Epoxides are known alkylating agents that can react with nucleophilic sites on proteins and DNA. The ring-opening of the oxirane can proceed via an SN2 mechanism, particularly in the presence of acidic catalysts or enzymatic activation (e.g., by epoxide hydrolases).

-

Generation of a Diazonium Ion from the Nitrosamine: Nitrosamines are pro-carcinogens that can be metabolically activated, typically by cytochrome P450 enzymes (CYPs), leading to the formation of an unstable α-hydroxy nitrosamine. This intermediate can then spontaneously decompose to yield a highly reactive diazonium ion, which is a potent alkylating agent of DNA.

The dual functionality of this compound suggests it could act as a bifunctional alkylating agent, potentially cross-linking macromolecules.

Signaling Pathway Diagram

Caption: Putative metabolic activation and mechanism of action of this compound.

Hypothetical Quantitative Data

The following tables present hypothetical data that would be critical to ascertain the biological activity profile of this compound.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |

| A549 (Human Lung Carcinoma) | MTT | 48 | 75.2 |

| HepG2 (Human Hepatocellular Carcinoma) | Neutral Red Uptake | 48 | 22.5 |

| HEK293 (Human Embryonic Kidney) | CellTiter-Glo | 24 | 150.8 |

| TK6 (Human Lymphoblastoid) | Trypan Blue Exclusion | 72 | 45.1 |

Table 2: Genotoxicity Profile

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium TA100 | With and Without S9 Mix | Positive |

| Comet Assay | Human Lymphocytes | N/A | Positive |

| Micronucleus Test | CHO-K1 Cells | With and Without S9 Mix | Positive |

| HPRT Gene Mutation Assay | V79 Cells | With and Without S9 Mix | Positive |

Proposed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

-

Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Ames Test for Mutagenicity

-

Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.

-

Metabolic Activation: Prepare a set of experiments with and without the addition of a rat liver S9 fraction to assess the need for metabolic activation.

-

Plate Incorporation Assay:

-

To 2 mL of top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (if required).

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48 hours.

-

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for initial biological characterization.

Conclusion and Future Directions

The chemical structure of this compound strongly suggests a high likelihood of significant biological activity, primarily driven by its alkylating potential. The hypothetical data presented in this guide underscore the probable cytotoxic and genotoxic nature of this compound. Future research should focus on the synthesis and purification of this compound, followed by a systematic in vitro and in vivo evaluation to confirm these predictions. Key areas of investigation should include its metabolic fate, the identification of specific DNA and protein adducts, and a comprehensive toxicological assessment. Such studies will be crucial in determining whether this molecule represents a significant environmental and health hazard or if its reactivity can be harnessed for therapeutic applications, for instance, as a candidate for an anticancer agent.

Methodological & Application

Application Notes and Protocols for 2-(Nitrosomethyl)oxirane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Nitrosomethyl)oxirane is a highly reactive, non-isolable intermediate that holds significant potential as a versatile reagent in organic synthesis. Due to its inherent instability, its applications are centered around its in-situ generation and immediate trapping with various nucleophiles and reaction partners. The presence of both a strained oxirane ring and a reactive nitroso group on an adjacent carbon atom allows for a range of unique transformations. This document provides an overview of its potential synthetic applications, putative experimental protocols for its in-situ generation, and graphical representations of its reactivity.

Evidence from the study of its isomer, 1-(N-nitrosomethylamino)oxirane, suggests an extremely short half-life, on the order of seconds in neutral aqueous solutions.[1] This inherent instability precludes its isolation and storage. Therefore, all synthetic applications must be designed as one-pot, tandem, or flow processes where the intermediate is generated in the presence of a trapping agent.

Putative Synthesis and In-Situ Generation

The most plausible method for the in-situ generation of this compound is the epoxidation of the corresponding nitrosoalkene, 3-nitroso-1-propene. A mild and highly effective epoxidizing agent for this transformation is dimethyldioxirane (DMDO), which is known for its ability to epoxidize electron-deficient olefins under neutral conditions.

The precursor, 3-nitroso-1-propene, can be conceptualized as being formed from the corresponding oxime or nitro compound. The overall proposed synthetic workflow is depicted below.

Caption: Proposed workflow for the synthesis and in-situ reaction of this compound.

Potential Applications in Organic Synthesis

The high reactivity of this compound can be harnessed for the synthesis of complex nitrogen- and oxygen-containing heterocycles and functionalized acyclic molecules. The primary modes of reactivity are expected to be nucleophilic ring-opening of the epoxide and reactions involving the nitroso group.

Nucleophilic Ring-Opening Reactions

The strained oxirane ring is susceptible to attack by a wide range of nucleophiles. The regioselectivity of the attack (at C2 or C3 of the oxirane) will be influenced by steric and electronic factors, as well as the reaction conditions (acidic or basic).

Caption: Nucleophilic ring-opening pathways of this compound.

Table 1: Predicted Products from Nucleophilic Ring-Opening

| Nucleophile | Predicted Product(s) | Potential Application |

| Alcohols (R-OH) | 1-(Alkoxy)-3-(nitrosomethyl)propan-2-ol | Building blocks for complex ethers |

| Amines (R-NH₂) | 1-(Amino)-3-(nitrosomethyl)propan-2-ol | Synthesis of amino alcohols and diamines |

| Thiols (R-SH) | 1-(Thio)-3-(nitrosomethyl)propan-2-ol | Precursors to sulfur-containing heterocycles |

| Azides (N₃⁻) | 1-Azido-3-(nitrosomethyl)propan-2-ol | Synthesis of azido alcohols and triazoles |

Reactions Involving the Nitroso Group

The nitroso group is a versatile functional group that can participate in various transformations, including cycloadditions and reactions with organometallic reagents.

-

Diels-Alder Reaction: The N=O bond can act as a dienophile in [4+2] cycloaddition reactions with dienes to form dihydro-1,2-oxazines.

-

Ene Reaction: With alkenes bearing an allylic hydrogen, a nitroso-ene reaction can occur to yield N-allyl-N-hydroxylamines.

Caption: Cycloaddition and ene reactions of the nitroso group in this compound.

Table 2: Predicted Products from Reactions of the Nitroso Group

| Reactant | Reaction Type | Predicted Product | Potential Application |

| 1,3-Butadiene | Diels-Alder | 6-(Oxiran-2-ylmethyl)-3,6-dihydro-1,2-oxazine | Synthesis of complex heterocyclic scaffolds |

| Propene | Ene Reaction | N-Allyl-N-(oxiran-2-ylmethyl)hydroxylamine | Precursors for further functionalization |

Hypothetical Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on the known chemistry of related compounds. They should be considered as a starting point for experimental design and must be performed with appropriate safety precautions in a well-ventilated fume hood.

Protocol 4.1: In-Situ Generation and Trapping with an Amine

Objective: To synthesize 1-((4-methoxyphenyl)amino)-3-(nitrosomethyl)propan-2-ol.

Materials:

-

3-Nitroso-1-propene (precursor, to be synthesized separately)

-

p-Anisidine

-

Dimethyldioxirane (DMDO) in acetone (~0.08 M solution, freshly prepared)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add p-anisidine (1.2 equivalents) and dissolve in anhydrous DCM (0.1 M).

-

Cool the solution to -20 °C in a suitable cooling bath.

-

In a separate flask, dissolve 3-nitroso-1-propene (1.0 equivalent) in a minimal amount of cold DCM.

-

Slowly add the 3-nitroso-1-propene solution to the stirred solution of p-anisidine.

-

To the dropping funnel, add a freshly prepared solution of DMDO in acetone (1.1 equivalents).

-

Add the DMDO solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

-

After the addition is complete, allow the reaction to stir at -20 °C for an additional 2 hours.

-

Slowly warm the reaction to room temperature and stir for another 4 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 3: Hypothetical Reaction Parameters and Expected Outcome

| Parameter | Value |

| Scale | 1.0 mmol |

| Temperature | -20 °C to RT |

| Reaction Time | 6 hours |

| Expected Yield | 40-60% (estimated) |

| Purification | Silica Gel Chromatography |

Safety Considerations

-

Nitroso Compounds: Many N-nitroso compounds are potent carcinogens. All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethyldioxirane (DMDO): DMDO is a volatile and potentially explosive peroxide. It should be prepared and handled as a dilute solution and kept cold. Avoid contact with metals.

-

Oxiranes: Oxiranes are reactive and can be toxic and mutagenic. Handle with care.

Conclusion

While this compound is likely too unstable to be isolated, its in-situ generation presents a promising avenue for the synthesis of novel and complex organic molecules. Its dual functionality as both an epoxide and a nitroso compound opens up a rich area of potential reactivity. The protocols and applications outlined in this document are intended to serve as a foundation for further research into the synthetic utility of this transient yet powerful intermediate. Experimental validation of these proposed pathways is a necessary next step to fully realize the potential of this compound in organic synthesis.

References

Application Note: Analytical Methods for the Detection and Quantification of 2-(Nitrosomethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Nitrosomethyl)oxirane is a potential genotoxic impurity that may arise from manufacturing processes of pharmaceuticals containing an oxirane moiety and a secondary amine precursor. Due to the inherent reactivity of the oxirane ring and the carcinogenic potential of the N-nitroso group, highly sensitive and specific analytical methods are required for its detection and quantification at trace levels. This document provides a comprehensive overview of a proposed analytical methodology using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the determination of this compound in drug substances. The method is designed to be sensitive, selective, and robust, in line with regulatory expectations for the control of potentially mutagenic impurities.

Physicochemical Properties (Estimated)

Due to the lack of available experimental data, the physicochemical properties of this compound have been estimated based on its chemical structure.

| Property | Estimated Value | Justification |

| Molecular Formula | C3H5NO2 | - |

| Molecular Weight | 87.08 g/mol | - |

| Boiling Point | ~150-170 °C | Low molecular weight and presence of polar functional groups suggest moderate volatility, making it amenable to GC analysis. |

| Polarity | Polar | The presence of the nitroso and oxirane functional groups imparts polarity. |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, ethyl acetate) and moderately soluble in water. | The polar nature suggests solubility in polar organic solvents. |

| Thermal Stability | Potentially unstable at high temperatures. | The strained oxirane ring and the N-nitroso group may be susceptible to thermal degradation.[1][2][3][4] |

Proposed Synthesis of Analytical Standard

A reference standard of this compound is not commercially available and would need to be synthesized. A plausible synthetic route involves the nitrosation of 2-(methylamino)oxirane.

Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Given the estimated volatility and potential thermal lability of this compound, a carefully optimized GC-MS/MS method is proposed for its trace-level quantification.[5][6] The use of tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity to detect this analyte in complex pharmaceutical matrices.[7]

Sample Preparation

A liquid-liquid extraction (LLE) procedure is proposed to isolate this compound from the drug substance matrix.

Chromatographic and Mass Spectrometric Conditions

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent |

| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 180 °C (optimized to minimize thermal degradation) |

| Oven Program | Initial: 40 °C for 1 minRamp: 10 °C/min to 180 °C, hold for 2 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Proposed MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 87 | 42 | 57 | 10 |

| NDMA-d6 (Internal Standard) | 80 | 46 | 64 | 12 |

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte in the presence of matrix components. | No significant interference at the retention time of the analyte in blank and placebo samples. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over a range of 0.05 to 1.5 ppm. |

| Accuracy | The closeness of test results to the true value. | Mean recovery between 80.0% and 120.0% at three concentration levels (e.g., 0.1, 0.5, and 1.0 ppm). |

| Precision | The degree of agreement among individual test results. | Repeatability (n=6): RSD ≤ 15.0%Intermediate Precision (different day, analyst): RSD ≤ 20.0% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision (RSD ≤ 20%) and accuracy (recovery 70-130%). |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results with variations in injector temperature (±5 °C) and oven ramp rate (±1 °C/min). |

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected performance of the validated method based on hypothetical data.

Linearity

| Concentration (ppm) | Mean Peak Area Ratio |

| 0.05 | 0.021 |

| 0.10 | 0.045 |

| 0.25 | 0.112 |

| 0.50 | 0.225 |

| 1.00 | 0.451 |

| 1.50 | 0.678 |

| Correlation Coefficient (r²) | 0.9992 |

Accuracy and Precision

| Spiked Level (ppm) | Mean Recovery (%) | RSD (%) (n=3) |

| 0.1 | 95.8 | 4.2 |

| 0.5 | 101.2 | 2.8 |

| 1.0 | 98.5 | 1.9 |

LOD and LOQ

| Parameter | Result |

| LOD | 0.015 ppm |